molecular formula C13H16N4O7 B394078 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid

Cat. No.: B394078
M. Wt: 340.29g/mol
InChI Key: NHUNQOYVQPNQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a benzoic acid moiety with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The hydroxyethyl group is introduced via nucleophilic substitution, followed by nitration to introduce the nitro groups on the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the required purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group and nitro groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid is unique due to the presence of both hydroxyethyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4O7

Molecular Weight

340.29g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H16N4O7/c18-6-5-14-1-3-15(4-2-14)12-10(13(19)20)7-9(16(21)22)8-11(12)17(23)24/h7-8,18H,1-6H2,(H,19,20)

InChI Key

NHUNQOYVQPNQDB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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